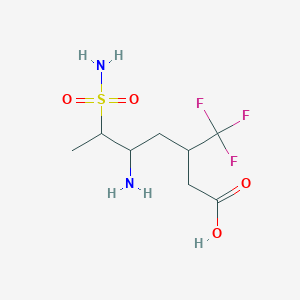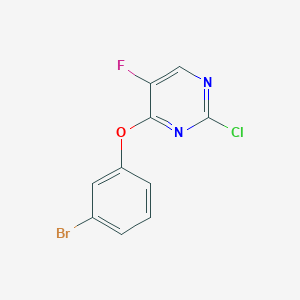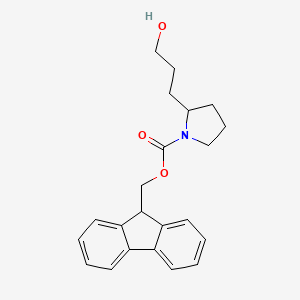
5-Amino-6-sulfamoyl-3-(trifluoromethyl)heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-sulfamoyl-3-(trifluoromethyl)heptanoic acid is a synthetic organic compound with the molecular formula C8H15F3N2O4S It is characterized by the presence of an amino group, a sulfamoyl group, and a trifluoromethyl group attached to a heptanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-sulfamoyl-3-(trifluoromethyl)heptanoic acid typically involves multi-step organic reactions. One common approach is the introduction of the trifluoromethyl group through a nucleophilic substitution reaction, followed by the addition of the sulfamoyl group via sulfonation. The amino group can be introduced through reductive amination or other suitable methods.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis. The final product is often purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to a sulfonamide or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce sulfonamides.
Scientific Research Applications
5-Amino-6-sulfamoyl-3-(trifluoromethyl)heptanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique functional groups make it a valuable tool in studying enzyme interactions and protein modifications.
Industry: It can be used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-Amino-6-sulfamoyl-3-(trifluoromethyl)heptanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the sulfamoyl group may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
3-(Trifluoromethyl)benzoic acid: Another trifluoromethyl-containing compound with different functional groups.
5-Amino-2-sulfamoylbenzoic acid: Similar in having both amino and sulfamoyl groups but with a different backbone structure.
Uniqueness: 5-Amino-6-sulfamoyl-3-(trifluoromethyl)heptanoic acid is unique due to its specific combination of functional groups and the heptanoic acid backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C8H15F3N2O4S |
|---|---|
Molecular Weight |
292.28 g/mol |
IUPAC Name |
5-amino-6-sulfamoyl-3-(trifluoromethyl)heptanoic acid |
InChI |
InChI=1S/C8H15F3N2O4S/c1-4(18(13,16)17)6(12)2-5(3-7(14)15)8(9,10)11/h4-6H,2-3,12H2,1H3,(H,14,15)(H2,13,16,17) |
InChI Key |
SVNHWKORGVGXPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CC(CC(=O)O)C(F)(F)F)N)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[5-(Propan-2-yl)furan-2-yl]morpholine](/img/structure/B13188342.png)
![4-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13188346.png)
![2-chloro-N-{2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]ethyl}acetamide](/img/structure/B13188348.png)



![1-[3-Amino-4-(2-methylpropyl)piperidin-1-yl]ethan-1-one](/img/structure/B13188366.png)

![2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13188391.png)



![2-[Methyl(thiolan-3-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13188409.png)
